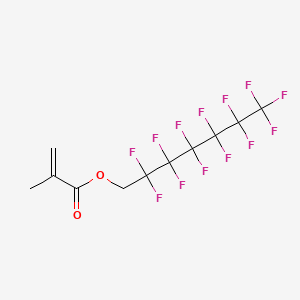

1H,1H-Perfluoroheptyl methacrylate

Übersicht

Beschreibung

1H,1H-Perfluoroheptyl methacrylate is a fluorinated methacrylate compound with the chemical formula C11H7F13O2 . It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H,1H-Perfluoroheptyl methacrylate is typically synthesized through the esterification of methacrylic acid with 1H,1H-perfluoroheptanol. The reaction involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to maintain the purity and yield of the product. The final product is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 1H,1H-Perfluoroheptyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of radical initiators to form fluorinated polymers.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.

Common Reagents and Conditions:

Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.

Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Polymerization: Results in the formation of fluorinated polymers with unique properties.

Substitution: Leads to the formation of substituted methacrylate derivatives.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

PFHM is primarily used in the synthesis of advanced polymers through free radical polymerization. This process allows for the creation of materials with enhanced thermal stability and chemical resistance, making them suitable for demanding environments.

Case Study: Copolymer Development

Research has demonstrated the successful incorporation of PFHM into copolymers, enhancing their properties. For example, random copolymers composed of PFHM and other methacrylates have been synthesized as stabilizers for dispersion polymerization in supercritical CO₂. These copolymers exhibit improved stability and performance in various applications, including coatings and adhesives .

Biomedical Applications

The biocompatibility of polymers synthesized from PFHM makes it an attractive candidate for biomedical applications. The perfluorinated chain can influence properties such as cell adhesion and protein adsorption, which are critical for medical devices and drug delivery systems.

Potential Applications:

- Drug Delivery Systems : PFHM-based polymers can be designed to control the release of therapeutic agents.

- Implants : The hydrophobic nature of PFHM can enhance the compatibility of implants with biological tissues.

- Biosensors : Its unique surface properties can improve sensor performance by reducing non-specific binding .

Surface Modification

PFHM is utilized for modifying surfaces to enhance their hydrophobic and oleophobic characteristics. This application is particularly relevant in industries where moisture and contamination resistance are crucial.

Application Examples:

- Coatings : PFHM can be used to create protective coatings that repel water and oils, extending the lifespan of materials exposed to harsh environments.

- Textiles : Incorporation into textile treatments can impart water-repellent properties without compromising breathability .

Environmental Applications

Due to its unique chemical structure, PFHM has been studied for its interactions with per- and polyfluoroalkyl substances (PFAS). Understanding these interactions is essential for developing remediation strategies for contaminated environments.

Research Insights:

Studies have shown that fluorinated compounds like PFHM can alter the surface properties of materials significantly, affecting their behavior in biological systems . This research is vital for assessing the environmental impact of fluorinated compounds and developing safer alternatives.

Wirkmechanismus

The mechanism of action of 1H,1H-Perfluoroheptyl methacrylate involves its ability to form strong bonds with other molecules through polymerization or substitution reactions. The presence of fluorine atoms enhances its chemical stability and resistance to degradation. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable products .

Vergleich Mit ähnlichen Verbindungen

1H,1H-Perfluorooctyl methacrylate: Similar in structure but with an additional fluorinated carbon atom.

1H,1H,7H-Dodecafluoroheptyl methacrylate: Contains fewer fluorine atoms compared to 1H,1H-Perfluoroheptyl methacrylate.

Uniqueness: this compound stands out due to its optimal balance of fluorine content and methacrylate functionality, providing a unique combination of properties such as high thermal stability, low surface energy, and excellent chemical resistance .

Biologische Aktivität

1H,1H-Perfluoroheptyl methacrylate (PFHM) is a fluorinated methacrylate compound recognized for its unique chemical properties, which stem from the presence of multiple fluorine atoms. This compound is of particular interest due to its potential applications in materials science, as well as its implications for biological systems and environmental health.

PFHM has a chemical formula of C11H13F17O2 and a molecular weight of approximately 400.12 g/mol. Its structure features a long perfluorinated carbon chain, which contributes to its hydrophobic characteristics and low surface energy. These properties make PFHM suitable for use in coatings, adhesives, and other polymeric materials.

Biological Activity Overview

The biological activity of PFHM has been studied primarily in relation to its toxicity and potential effects on human health and the environment. Research indicates that compounds with similar structures exhibit significant bioaccumulation potential and toxicity to aquatic organisms.

Toxicity Studies

- Aquatic Toxicity : PFHM is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are known to be toxic to aquatic life. Studies have shown that PFAS can disrupt endocrine functions in fish and other aquatic organisms, leading to reproductive and developmental issues .

- Cell Proliferation : Some studies have investigated the effects of fluorinated compounds on cell lines, such as MCF-7 breast cancer cells. Certain PFAS have been shown to promote cell proliferation, suggesting potential carcinogenic effects .

Environmental Impact

PFHM's environmental persistence is a significant concern. Its high log octanol-water partition coefficient (LogKOW) indicates strong bioaccumulation potential, raising alarms about long-term ecological effects if released into water systems.

Case Studies

- Study on Bioaccumulation : A study conducted on various PFAS compounds demonstrated that those with longer carbon chains, such as PFHM, tend to accumulate more significantly in biological tissues compared to shorter-chain counterparts .

- Impact on Aquatic Ecosystems : Research highlighted that exposure to PFAS leads to altered behavior and reduced reproductive success in fish populations, indicating substantial ecological ramifications .

Data Table: Biological Effects of PFHM and Related Compounds

| Compound | Toxicity Level (LC50) | Bioaccumulation Potential (LogKOW) | Observed Effects |

|---|---|---|---|

| This compound | TBD | 4.5 | Endocrine disruption in fish |

| Perfluorooctanoic acid (PFOA) | 0.05 mg/L | 5.0 | Carcinogenic effects |

| Perfluorooctane sulfonate (PFOS) | 0.02 mg/L | 6.0 | Developmental toxicity |

Synthesis and Applications

PFHM can be synthesized through various methods involving the reaction of perfluorinated alcohols with methacryloyl chloride under controlled conditions . Its applications span across fields such as:

- Coatings : Used in protective varnishes due to its chemical resistance.

- Adhesives : Enhances adhesion properties in fluorinated polymer systems.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F13O2/c1-4(2)5(25)26-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTUUPXNYCOCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197405 | |

| Record name | (Perfluorohexyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48076-44-4 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48076-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048076444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Perfluorohexyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.